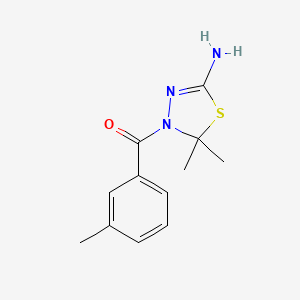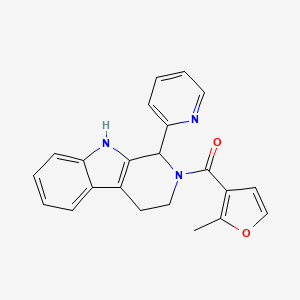![molecular formula C23H24N4O2S B6091428 2-[(2Z)-2-[(E)-3,4-dihydro-2H-naphthalen-1-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6091428.png)
2-[(2Z)-2-[(E)-3,4-dihydro-2H-naphthalen-1-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2Z)-2-[(E)-3,4-dihydro-2H-naphthalen-1-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that features a thiazolidinone ring, a naphthylidene moiety, and a dimethylphenylacetamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-[(E)-3,4-dihydro-2H-naphthalen-1-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Condensation with Naphthylidenehydrazine: The thiazolidinone intermediate can then be condensed with naphthylidenehydrazine to form the hydrazinylidene derivative.
Acylation: Finally, the compound can be acylated with 2,3-dimethylphenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the naphthylidene moiety.
Reduction: Reduction reactions could target the hydrazinylidene linkage or the carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the thiazolidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer activities. The presence of the thiazolidinone ring is particularly noteworthy for its potential biological activity.
Medicine
In medicinal chemistry, such compounds might be investigated for their potential as therapeutic agents, particularly in the treatment of infections or cancer.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with thiazolidinone rings can interact with enzymes or receptors, inhibiting their activity. The naphthylidene moiety might contribute to binding affinity through π-π interactions with aromatic amino acids in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinone Derivatives: These compounds are known for their diverse biological activities.
Naphthylidene Derivatives: These compounds are often studied for their potential in medicinal chemistry.
Phenylacetamide Derivatives: These compounds are commonly used in pharmaceuticals.
Uniqueness
The uniqueness of 2-[(2Z)-2-[(E)-3,4-dihydro-2H-naphthalen-1-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide lies in its combination of these three moieties, which could confer unique biological activities and chemical properties.
Propriétés
IUPAC Name |
2-[(2Z)-2-[(E)-3,4-dihydro-2H-naphthalen-1-ylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-14-7-5-11-18(15(14)2)24-21(28)13-20-22(29)25-23(30-20)27-26-19-12-6-9-16-8-3-4-10-17(16)19/h3-5,7-8,10-11,20H,6,9,12-13H2,1-2H3,(H,24,28)(H,25,27,29)/b26-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAAUEIFBIMKDH-LGUFXXKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2C(=O)NC(=NN=C3CCCC4=CC=CC=C43)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2C(=O)N/C(=N/N=C/3\CCCC4=CC=CC=C43)/S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
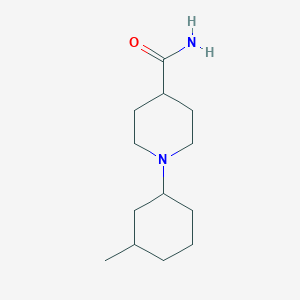
![(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B6091356.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]propanamide](/img/structure/B6091367.png)
![1-(4-chlorophenyl)-N-{[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6091375.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3-ethoxy-4-hydroxybenzylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6091380.png)
![2-(1-[(6-methyl-2-pyridinyl)methyl]-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6091387.png)
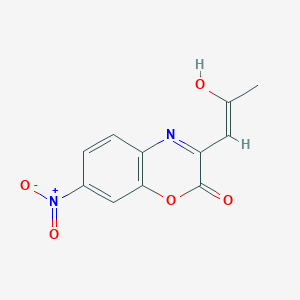
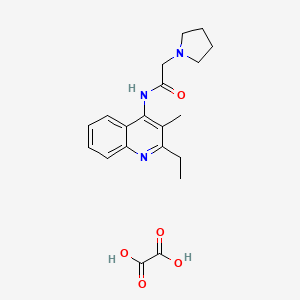
![5,5-DIMETHYL-2-{[(6-METHYL-2-PYRIDYL)AMINO]METHYLENE}-1,3-CYCLOHEXANEDIONE](/img/structure/B6091416.png)
![3-[2-[1-(2-Fluorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B6091433.png)
![5-[(4-Fluorophenyl)methylene]-2-(3-pyridylamino)-1,3-thiazolin-4-one](/img/structure/B6091440.png)
![2-(difluoromethoxy)-N-{4-[(2-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B6091444.png)
